N'-hydroxy-2-methylprop-2-enimidamide
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Overview
Description
N’-hydroxy-2-methylprop-2-enimidamide is a chemical compound with the molecular formula C4H8N2O and a molecular weight of 100.12 g/mol It is known for its unique structure, which includes a hydroxy group attached to an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methylprop-2-enimidamide typically involves the reaction of 2-methylprop-2-enimidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of N’-hydroxy-2-methylprop-2-enimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The compound is then purified using techniques such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methylprop-2-enimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N’-hydroxy-2-methylprop-2-enimidamide can yield oximes or nitriles, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-2-methylprop-2-enimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylprop-2-enimidamide involves its interaction with specific molecular targets. The hydroxy group and the imidamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
N’-hydroxy-2-methylprop-2-enimidamide can be compared with other similar compounds such as:
2-methylprop-2-enimidamide: Lacks the hydroxy group, resulting in different reactivity and applications.
N-hydroxyacetamide: Similar in having a hydroxy group attached to an amide, but with different structural and chemical properties.
Hydroxylamine derivatives: Share the hydroxy group but differ in the rest of the molecular structure, leading to varied reactivity and uses.
Properties
IUPAC Name |
N'-hydroxy-2-methylprop-2-enimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3(2)4(5)6-7/h7H,1H2,2H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLTYDYDUBBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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